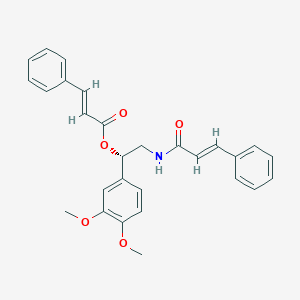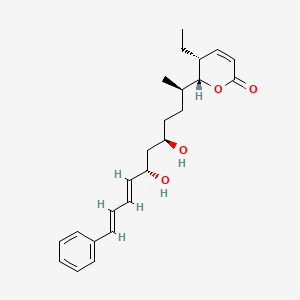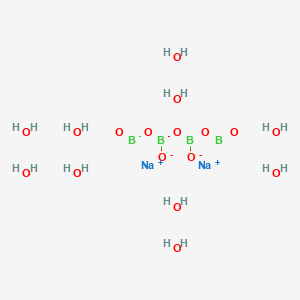
Sodium borate (TN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium borate (TN), commonly known as borax, is a significant boron compound, a mineral, and a salt of boric acid. It is a colorless crystalline solid that dissolves in water to form a basic solution. The chemical formula for sodium borate is Na₂B₄O₇·10H₂O. It is widely used in various industrial and household applications, including as a cleaning agent, a component in glass and ceramics, and a buffering agent in chemical laboratories .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium borate (TN) can be synthesized through the reaction of borate minerals such as colemanite with sodium carbonate. The reaction is as follows: [ \text{Ca}_2\text{B}6\text{O}{11} + 2\text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + 2\text{NaBO}_2 + 2\text{CaCO}_3 ] This reaction involves heating colemanite with sodium carbonate to produce sodium borate and calcium carbonate .
Industrial Production Methods: In industrial settings, sodium borate is often produced by mining borate minerals from evaporated lake beds. The mined borate is then refined and processed to produce sodium borate in its various hydrated forms .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium borate (TN) undergoes several types of chemical reactions, including:
Reaction with Acids: Sodium borate (TN) reacts with acids to form boric acid. For example: [ \text{Na}_2\text{B}_4\text{O}_7 + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 2\text{NaCl} ]
Reaction with Bases: Sodium borate (TN) can react with strong bases to form sodium metaborate.
Thermal Decomposition: When heated, sodium borate decomposes to form sodium metaborate and boric oxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid is commonly used to react with sodium borate to produce boric acid.
Bases: Sodium hydroxide can be used to react with sodium borate to form sodium metaborate.
Major Products Formed:
Boric Acid: Formed when sodium borate reacts with acids.
Sodium Metaborate: Formed when sodium borate reacts with bases or undergoes thermal decomposition.
Wissenschaftliche Forschungsanwendungen
Sodium borate (TN) has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in chemical laboratories and as a precursor for other boron compounds.
Biology: Utilized in biological research for its antifungal and antibacterial properties.
Medicine: Employed in some pharmaceutical formulations for its antiseptic properties.
Industry: Used in the production of glass, ceramics, and as a flame retardant .
Wirkmechanismus
Sodium borate (TN) is often compared with other boron compounds such as boric acid and sodium metaborate. Here are some key comparisons:
Boric Acid (H₃BO₃): Boric acid is a weak monobasic Lewis acid of boron, used as an antiseptic and in various industrial applications. Unlike sodium borate, boric acid is not a salt but an acid.
Sodium Metaborate (NaBO₂): Sodium metaborate is another boron compound, often formed from the thermal decomposition of sodium borate.
Uniqueness of Sodium Borate: Sodium borate (TN) is unique due to its wide range of applications, from household cleaning to industrial manufacturing. Its ability to form various hydrated and anhydrous forms also adds to its versatility .
Vergleich Mit ähnlichen Verbindungen
- Boric Acid (H₃BO₃)
- Sodium Metaborate (NaBO₂)
- Disodium Octaborate (Na₂B₈O₁₃)
- Trisodium Orthoborate (Na₃BO₃)
Eigenschaften
Molekularformel |
B4H20Na2O17 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;decahydrate |
InChI |
InChI=1S/B4O7.2Na.10H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;; |
InChI-Schlüssel |
OJPFLODMGUZMKD-UHFFFAOYSA-N |
Kanonische SMILES |
B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


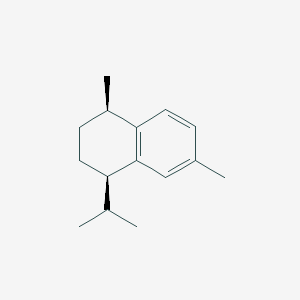
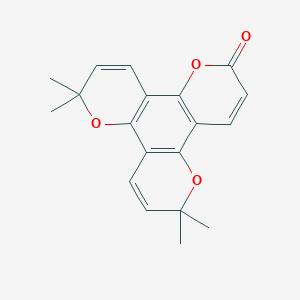
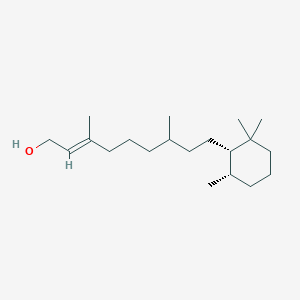
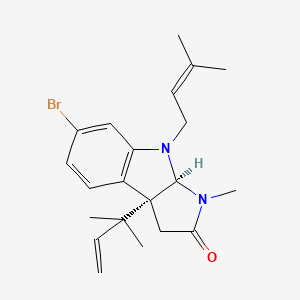

![6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1251112.png)
![1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B1251113.png)
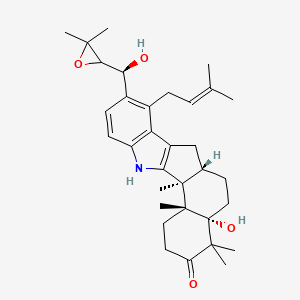



![5-[[2-[[2-(Diethylamino)ethyl]amino]ethyl]amino]-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1251121.png)
